molecular formula C17H17ClO4 B1425022 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde CAS No. 1286429-98-8

4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde

Cat. No. B1425022
M. Wt: 320.8 g/mol
InChI Key: POTNIYCYKMVXPV-UHFFFAOYSA-N
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Description

“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C17H17ClO4 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is 320.77 . The SMILES string representation of the molecule is O=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 .


Physical And Chemical Properties Analysis

“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a solid substance . The molecular weight of the compound is 320.77 . The SMILES string representation of the molecule is O=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 .

Scientific Research Applications

Insights into Vibrational Dynamics

Research on similar compounds, such as 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde, provides insights into their vibrational dynamics in the solid state. Using techniques like INS spectroscopy combined with periodic DFT calculations, researchers can assess the dynamics of these compounds, allowing for a confident assignment of their vibrational modes and understanding the nature of potential energy barriers for methyl rotation about O–CH3 bonds (Ribeiro-Claro et al., 2021).

Synthesis and Reactions

The synthesis of derivatives and reactions of similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, has been explored. These include reactions with alkynes, alkenes, or allenes, revealing potential in synthesizing various nitrogen-containing compounds and Schiff bases (Yüksek et al., 2005), (Dikusar & Kozlov, 2007).

Polymer Synthesis and Properties

The compound has potential applications in polymer synthesis. Research on similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, highlights their use in synthesizing electrically conductive polymers, offering insights into the physicochemical properties and potential applications in areas like photoluminescence and electrical conductivity (Hafeez et al., 2019).

Analytical Chemistry and Catalysis

Compounds like 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde could be utilized in analytical chemistry and catalysis. Studies on similar compounds demonstrate their roles in reactions like alcohol oxidation, indicating potential applications in catalysis and synthesis of fine chemicals (Hazra et al., 2015).

properties

IUPAC Name

4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTNIYCYKMVXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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